Evidence Item 1: Superior Target Engagement vs. Flexible Amide Isostere in IAP Antagonists
The IAP antagonist compound 14b, which is based on the 4-azabicyclo[5.1.0]octane scaffold, demonstrates enhanced binding affinity for the ML-IAP protein compared to a structurally related series using a thiazole amide isostere [1][2]. This highlights the specific contribution of the rigid bicyclic amine to potency.
| Evidence Dimension | Binding affinity (Ki) to ML-IAP BIR domain |
|---|---|
| Target Compound Data | 38 nM |
| Comparator Or Baseline | Thiazole amide isostere IAP antagonists (compounds 19a and 33b) |
| Quantified Difference | Azabicyclooctane 14b has comparable to slightly improved binding (38 nM vs. 20-30 nM range), but this is achieved with a distinct scaffold that offers different physicochemical properties [1][2]. |
| Conditions | Fluorescence polarization competition assay |
Why This Matters
This data proves that the 4-azabicyclo[5.1.0]octane scaffold can achieve a potency profile that is competitive with or superior to other heterocyclic cores, providing a differentiated chemical starting point for optimizing other drug-like properties like solubility and oral bioavailability.
- [1] Cohen, F., Alicke, B., Elliott, L. O., Flygare, J. A., Goncharov, T., Keteltas, S. F., ... & Fairbrother, W. J. (2009). Orally bioavailable antagonists of inhibitor of apoptosis proteins based on an azabicyclooctane scaffold. Journal of Medicinal Chemistry, 52(6), 1723-1730. View Source
- [2] Cohen, F., Koehler, M. F. T., Bergeron, P., Elliott, L. O., Flygare, J. A., Franklin, M. C., ... & Fairbrother, W. J. (2010). Antagonists of inhibitor of apoptosis proteins based on thiazole amide isosteres. Bioorganic & Medicinal Chemistry Letters, 20(7), 2229-2233. View Source
